molecular formula C21H20N4 B2651630 N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-25-3

N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2651630
CAS RN: 890611-25-3
M. Wt: 328.419
InChI Key: YEVGQBUJRAIBAT-UHFFFAOYSA-N
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Description

“N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known for their diverse biological potential and are considered as bioisosteres with purines . They have been found to possess promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H20N4 . Its average mass is 328.410 Da and its monoisotopic mass is 328.168793 Da .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Synthesis Approaches and Structural Analysis

The synthesis and characterization of N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives involve various synthetic routes and structural analyses. For instance, the synthesis of pyrazole derivatives, including a similar structural framework, has been achieved through reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to various compounds with pyrazolo[1,5-a]pyrimidine core. These compounds are characterized by methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Theoretical calculations on these compounds suggest their potential biological activity against cancer and microbes, indicating the significance of their structural framework in medicinal chemistry (Titi et al., 2020).

Antimicrobial Applications

The antimicrobial potential of pyrazolo[1,5-a]pyrimidin-7-amine derivatives has been demonstrated by incorporating such compounds into polyurethane varnishes and printing ink pastes. These formulations exhibited a very good antimicrobial effect against various microbial strains, highlighting the potential use of these compounds in protective coatings and materials to prevent microbial growth (El‐Wahab et al., 2015).

Insecticidal and Antibacterial Potential

Further, the derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their insecticidal and antimicrobial properties. These studies reveal the ability of these compounds to act against Pseudococcidae insects and various microorganisms, offering insights into their potential use in agricultural and pharmaceutical applications to control pests and microbial infections (Deohate & Palaspagar, 2020).

Mechanism of Action

The anticancer potential of pyrazolo[1,5-a]pyrimidines is exerted through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines include the design and synthesis of new derivatives with higher selectivity as anticancer agents . The development of novel CDK2 inhibitors is also a promising direction . The tunable photophysical properties of these compounds make them potential candidates for optical applications .

properties

IUPAC Name

N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-15-8-10-18(11-9-15)19-14-23-25-20(12-16(2)24-21(19)25)22-13-17-6-4-3-5-7-17/h3-12,14,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVGQBUJRAIBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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